molecular formula C12H11BrN2O4 B2647427 Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate CAS No. 2413878-87-0

Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate

Cat. No.: B2647427
CAS No.: 2413878-87-0
M. Wt: 327.134
InChI Key: JZWVIOVWTFLVKY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate is a chemical compound with the molecular formula C12H11BrN2O4 It is a derivative of benzoate, featuring a bromine atom and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate typically involves multiple steps. One common method starts with the bromination of methyl 4-hydroxybenzoate to introduce the bromine atom at the 3-position. This is followed by the formation of the oxadiazole ring through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoates, while coupling reactions can produce complex aromatic compounds.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate is unique due to the presence of both a bromine atom and an oxadiazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various research fields .

Properties

IUPAC Name

methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c1-7-10(15-19-14-7)6-18-11-4-3-8(5-9(11)13)12(16)17-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWVIOVWTFLVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1COC2=C(C=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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